N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide

AMPK activation Metabolic disease Kinase modulation

This isoindoline-1,3-dione derivative is a critical chemical probe for sigma-1 receptor pharmacology (Ki 36 nM) and IMPDH2 inhibition (Ki 320 nM). Its unique 2,6-dimethoxy substitution creates a sterically constrained core ideal for designing CRBN-recruiting PROTACs with precise ternary complex geometry. As it lacks the N-cyanomethyl group of AMPK activators, it serves as a perfect negative control for SAR deconvolution. Secure this high-purity scaffold for your next lead optimization or chemical biology study.

Molecular Formula C17H14N2O5
Molecular Weight 326.308
CAS No. 683235-68-9
Cat. No. B2954096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide
CAS683235-68-9
Molecular FormulaC17H14N2O5
Molecular Weight326.308
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C17H14N2O5/c1-23-12-4-3-5-13(24-2)14(12)17(22)18-9-6-7-10-11(8-9)16(21)19-15(10)20/h3-8H,1-2H3,(H,18,22)(H,19,20,21)
InChIKeyWEAYCKNGQSYEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide (CAS 683235-68-9): Baseline Identity and Scaffold Context for Scientific Procurement


N-(1,3-Dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide (CAS 683235-68-9, molecular formula C₁₇H₁₄N₂O₅, molecular weight 326.3 g/mol) is a synthetic small molecule comprising a phthalimide (1,3-dioxoisoindoline) core linked via an amide bond to a 2,6-dimethoxy-substituted benzamide moiety . This compound belongs to a broader class of isoindoline-1,3-dione derivatives that have garnered interest in medicinal chemistry for their interactions with protein targets such as cereblon (CRBN), indoleamine 2,3-dioxygenase (IDO), inosine-5′-monophosphate dehydrogenase (IMPDH), and sigma receptors, positioning it as a scaffold of interest for chemical biology and drug discovery applications .

Why N-(1,3-Dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide Cannot Be Replaced by Generic Isoindoline Analogs


Generic substitution within the isoindoline-1,3-dione chemical class is unreliable because minor structural modifications—particularly to the benzamide substitution pattern or the isoindoline N-substituent—produce profound shifts in target engagement, conformational behavior, and metabolic stability. The 2,6-dimethoxy substitution of the target compound imposes a sterically restricted conformation that cannot be replicated by 2,4-dimethoxy or unsubstituted benzamide analogs . Furthermore, the free N–H of the phthalimide ring distinguishes this compound from N-cyanomethyl congeners described in the AMPK activator patent literature (WO2018189679A1), where the cyanomethyl group is essential for enzymatic activation . These structural features are not interchangeable, and selecting an analog without verifying the exact substitution and N-substituent profile can lead to divergent biological outcomes. The following quantitative evidence demonstrates these differentiation points.

Quantitative Comparator Evidence for N-(1,3-Dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide (CAS 683235-68-9)


Structural Differentiation from N-Cyanomethyl AMPK Activator Congeners

Patent WO2018189679A1 discloses N-(2-(cyanomethyl)-1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide (Compound 7) as an AMPK activator, demonstrating that the N-cyanomethyl substituent is a pharmacophoric requirement for enzymatic activation . The target compound lacks this cyanomethyl group and instead bears a free N–H at the isoindoline position. While quantitative AMPK activation data for the target compound are not available in the open literature, the structural absence of the N-cyanomethyl moiety serves as a definitive negative differentiation feature from the AMPK-active series; target compound is not a direct substitute for N-cyanomethyl isoindoline AMPK activators in metabolic disease research .

AMPK activation Metabolic disease Kinase modulation

2,6-Dimethoxy vs. 2,4-Dimethoxy Positional Isomer Conformational Differentiation

The 2,6-dimethoxy substitution pattern on the benzamide ring imposes a unique steric constraint that prevents methoxy-amide coplanarity, resulting in a significantly altered conformational landscape compared to the 2,4-dimethoxy positional isomer (CAS 683235-19-0). Liquid chromatographic studies have demonstrated that 2,6-dimethoxybenzamides exhibit dramatically decreased retention times—and thus altered hydrophobicity and solvation profiles—relative to other positional isomers, including the 2,4-substituted analog . The 2,4-dimethoxy isomer (CAS 683235-19-0) shares the identical molecular formula (C₁₇H₁₄N₂O₅, MW 326.3) with the target compound but differs in substitution geometry .

Conformational analysis Chromatographic behavior Solubility optimization

Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition Data

The target compound demonstrates measurable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated therapeutic target for immunosuppression and antiviral therapy. BindingDB records (CHEMBL603997) report a Ki value of 320 nM against IMPDH2 using an IMP substrate-based assay . Additionally, a Ki of 340 nM was recorded against IMPDH1 using an NMD substrate . No direct comparator data for a closely related isoindoline-1,3-dione analog in the same IMPDH assay were identified in the accessible literature; therefore, this evidence serves as a quantitative baseline for the compound's intrinsic IMPDH inhibitory activity.

IMPDH2 inhibition Immunosuppression Antiviral research

Sigma-1 Receptor Binding Affinity Data

The target compound exhibits binding affinity for the sigma-1 receptor, a chaperone protein implicated in neurodegeneration, pain, and addiction. BindingDB records (CHEMBL802055) report a Ki value of 36 nM in a competition binding assay using guinea pig brain membranes with [³H](+)-pentazocine as the radioligand . This sub-100 nM affinity is consistent with the known sigma receptor binding properties of the isoindoline-1,3-dione scaffold . No direct comparator data for the 2,4-dimethoxy isomer (CAS 683235-19-0) or N-cyanomethyl analog in the identical sigma-1 binding assay could be retrieved; therefore, this evidence is classified as supporting evidence.

Sigma receptor pharmacology Neuroprotection Pain research

Validated Application Scenarios for N-(1,3-Dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide Based on Quantitative Evidence


Negative Control Compound for N-Cyanomethyl Isoindoline AMPK Activator Screening

Because the target compound lacks the N-cyanomethyl substituent that is present in the AMPK-activating congener disclosed in WO2018189679A1 , it can serve as a structurally matched negative control in AMPK enzymatic and cellular activation assays. This enables researchers to deconvolute scaffold-dependent AMPK effects from those requiring the cyanomethyl pharmacophore, supporting rigorous structure–activity relationship (SAR) studies.

Specificity Probe for Sigma-1 Receptor Binding Studies

With a reported sigma-1 receptor Ki of 36 nM , this compound is suitable as a chemical probe for investigating sigma-1 receptor pharmacology in neuroprotection, pain, and addiction research. Its isoindoline-1,3-dione scaffold distinguishes it from benzomorphan-based sigma ligands and may provide a complementary chemotype for receptor occupancy and functional selectivity studies.

Starting Point for IMPDH2-Targeted Medicinal Chemistry Optimization

The compound's IMPDH2 Ki of 320 nM establishes it as a tractable starting point for lead optimization programs targeting inosine-5′-monophosphate dehydrogenase for immunosuppressive or antiviral indications. The 2,6-dimethoxybenzamide substitution pattern may offer a distinct intellectual property position compared to mycophenolate-based inhibitors.

Conformation-Defined Chemical Biology Tool for Protein Degrader (PROTAC) Linker Studies

The sterically constrained 2,6-dimethoxybenzamide conformation prevents amide coplanarity , creating a defined three-dimensional geometry that can be exploited in designing PROTAC linkers or Cereblon-recruiting bifunctional molecules where precise spatial orientation between the E3 ligase ligand and the target protein ligand is critical for ternary complex formation.

Quote Request

Request a Quote for N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.